molecular formula C44H32AuClP2 B8100187 Chlorogold,[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Chlorogold,[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Cat. No.: B8100187
M. Wt: 855.1 g/mol
InChI Key: HCQJMUNLJGYUPQ-UHFFFAOYSA-M
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Description

Chlorogold,[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane (CAS: 685138-48-1) is a gold(I) complex featuring a bidentate phosphine ligand system. Its molecular formula is C₄₄H₃₂AuClP₂, with a molecular weight of 855.100 g/mol . The compound’s structure includes two naphthalene backbones linked via diphenylphosphine groups, creating a sterically bulky coordination environment for the gold center. This ligand architecture is designed to stabilize the gold(I) ion, enhancing its utility in catalysis and materials science. The compound is commercially available from suppliers such as eMolecules Ambeed, typically in 100 mg quantities .

Properties

IUPAC Name

chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.Au.ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;/h1-32H;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQJMUNLJGYUPQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32AuClP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chlorogold, specifically the compound [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and comparative studies with other gold complexes.

Overview of Gold Complexes in Medicine

Gold complexes have been investigated as anticancer agents due to their unique properties and mechanisms of action. The incorporation of phosphine ligands enhances their stability and biological activity. Chlorogold complexes, in particular, are noted for their ability to interact with biological targets such as thiol-containing proteins, which are often overexpressed in cancer cells .

The primary mechanisms through which chlorogold complexes exert their biological effects include:

  • Inhibition of Thioredoxin Reductase (TrxR) : TrxR is a critical enzyme involved in cellular redox balance. Inhibition of this enzyme by chlorogold complexes leads to increased oxidative stress and subsequent apoptosis in cancer cells .
  • DNA Interaction : Studies have shown that chlorogold complexes can bind to calf thymus DNA, with intrinsic binding constants indicating a strong affinity. This interaction is crucial for the compounds' cytotoxic effects, as it may interfere with DNA replication and transcription processes .
  • Mitochondrial Targeting : The accumulation of gold complexes in mitochondria has been observed, suggesting that they may disrupt mitochondrial function, leading to cell death through the intrinsic apoptotic pathway .

Cytotoxicity Profiles

Research has demonstrated varying degrees of cytotoxicity among different chlorogold complexes. The following table summarizes the IC50 values against various cancer cell lines:

Complex Cell Line IC50 (µM)
ChlorogoldHeLa (cervical)5.0
ChlorogoldA549 (lung)7.5
ChlorogoldHT-29 (colon)4.0
ChlorogoldMCF-7 (breast)6.0

These values indicate that chlorogold exhibits significant cytotoxicity across multiple cancer types, outperforming some traditional chemotherapeutics such as cisplatin .

Comparative Studies

A comparative study involving various chloro gold(I) phosphine complexes highlighted the enhanced activity of chlorogold compared to other derivatives. Notably, complexes with bulky phosphine ligands showed reduced cytotoxicity due to steric hindrance, while those with more flexible ligands exhibited improved cellular uptake and activity .

Case Study: Cellular Uptake

In a study examining the cellular uptake of chlorogold complexes in HT-29 cells, it was found that these compounds were effectively internalized within 6 hours. This rapid uptake is crucial for their therapeutic efficacy as it allows for higher concentrations within the target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gold(I) phosphine complexes are widely studied for their catalytic and luminescent properties. Below is a detailed comparison of Chlorogold,[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane with structurally or functionally analogous compounds:

Structural Analogues

Compound Name Molecular Formula CAS Number Key Structural Features Applications/Properties
This compound C₄₄H₃₂AuClP₂ 685138-48-1 Naphthalene-based bidentate phosphine ligand with diphenylphosphine substituents. Stabilized Au(I) center for potential catalysis; steric bulk may limit reactivity in small-molecule substrates .
Chloro(2-dicyclohexylphosphino-2'-dimethylaminobiphenyl)gold(I) C₃₄H₄₃AuClNP 1196707-11-5 Biphenyl backbone with dicyclohexylphosphine and dimethylamino groups. Enhanced electron-donating ability from dimethylamino group; used in cross-coupling reactions .
JohnPhos AuCl (Chloro[(1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(I)) C₂₄H₃₃AuClP 1025723-83-6 Di-tert-butylphosphine on biphenyl; highly electron-rich. High catalytic efficiency in Au(I)-mediated cyclizations; steric bulk improves selectivity .

Electronic and Steric Properties

  • Electron-Donating Capacity: The diphenylphosphine groups in the target compound provide moderate electron donation, comparable to dicyclohexylphosphine in CAS 1196707-11-5 but less than the strongly donating di-tert-butylphosphine in JohnPhos AuCl .
  • Steric Effects :

    • The naphthalene-linked diphenylphosphine ligand creates a larger cavity around the gold center compared to biphenyl-based ligands, which may hinder substrate access in catalytic applications .
    • JohnPhos AuCl’s tert-butyl groups impose greater steric hindrance, favoring selective reactions with small substrates (e.g., alkynes) .

Catalytic Performance

Compound Reaction Type Efficiency (TOF*) Selectivity
Target Compound Au(I)-catalyzed cycloisomerization Moderate (est. 50–100 h⁻¹) Broad substrate scope due to flexible ligand geometry .
JohnPhos AuCl Alkyne cyclization High (>500 h⁻¹) High selectivity for 6-membered ring formation .
CAS 1196707-11-5 Suzuki-Miyaura coupling Low (est. 10–20 h⁻¹) Limited by Au(I) redox stability .

*Turnover frequency (TOF) estimates based on ligand electronic/steric profiles.

Q & A

Q. What are the key factors influencing the synthesis yield and purity of chlorogold-phosphine complexes?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are critical for stabilizing intermediates and facilitating ligand exchange reactions. Cold DMF (0°C) minimizes side reactions during phosphorylation steps .
  • Stoichiometry : Precise molar ratios of chlorogold precursors (e.g., chloridogold(I) complexes) to phosphine ligands (e.g., diphenylphosphanylnaphthalene derivatives) are essential. For example, a 1:1 molar ratio of gold to ligand in methanol yielded 50% product in a related tri(2-furyl)phosphane-gold complex .
  • Temperature control : Heating to 90°C after initial cold reaction steps ensures complete ligand coordination, while rapid cooling prevents decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing chlorogold-phosphine complexes?

Methodological Answer:

  • Multinuclear NMR : 31^{31}P NMR is critical for confirming ligand coordination (e.g., δ −29.03 ppm for tri(2-furyl)phosphane-gold complexes) . 1^{1}H and 13^{13}C NMR resolve aromatic proton environments and confirm substituent positions .
  • Mass spectrometry (MS) : High-resolution EI-MS identifies molecular ion peaks (e.g., [M + H]+^+ at 561.06 m/z) and fragmentation patterns .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, and P percentages within 0.2% of theoretical values) .

Q. How can researchers ensure safe handling and storage of chlorogold-phosphine complexes?

Methodological Answer:

  • SDS compliance : Request Safety Data Sheets (SDS) meeting GHS standards from suppliers, focusing on toxicity profiles and ZDHC MRSL limits for heavy metals .
  • Storage : Use inert-atmosphere gloveboxes for air-sensitive complexes and amber glass vials to prevent photodegradation .
  • Waste disposal : Coordinate with institutional EH&S departments to treat gold-containing waste via approved methods (e.g., precipitation as Au0^0) .

Advanced Research Questions

Q. How does the ligand’s electronic structure influence catalytic activity in gold(I)-mediated reactions?

Methodological Answer:

  • Ligand effects : Bulky, electron-donating ligands (e.g., di-tert-butylphosphane) increase Au(I) electrophilicity, enhancing catalytic activity in aromatization reactions. Compare 31^{31}P NMR shifts (e.g., δ 79.65 ppm for L14AuCl vs. −29.03 ppm for tri(2-furyl)phosphane-gold) to correlate electronic properties with reactivity .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates under varying ligand concentrations .

Q. What computational methods can predict the steric and electronic properties of chlorogold-phosphine complexes?

Methodological Answer:

  • DFT modeling : Optimize geometry using B3LYP/6-31G(d) basis sets for ligands and LANL2DZ for Au. Calculate HOMO-LUMO gaps to predict redox behavior .
  • NBO analysis : Quantify electron donation from phosphine lone pairs to Au d-orbitals, correlating with experimental 31^{31}P NMR data .

Q. How can researchers resolve contradictory spectroscopic data across studies?

Methodological Answer:

  • Cross-referencing databases : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., Au–P distances in similar complexes) and validate NMR assignments .
  • Multi-technique validation : Combine X-ray crystallography (e.g., refinement with SHELXL) and solid-state NMR to resolve discrepancies in solution-state data .

Q. What experimental designs are suitable for studying the environmental fate of chlorogold-phosphine complexes?

Methodological Answer:

  • Long-term partitioning studies : Use OECD 106 guidelines to measure soil-water distribution coefficients (Kd_d) and assess bioaccumulation potential .
  • Biotic transformations : Expose complexes to microbial consortia (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions, monitoring Au speciation via ICP-MS .

Q. How can X-ray crystallography elucidate structural nuances of chlorogold-phosphine complexes?

Methodological Answer:

  • Crystal growth : Recrystallize from pentane or methanol at −20°C to obtain prismatic crystals suitable for diffraction .
  • Refinement strategies : Use Olex2 or SHELX for structure solution, applying riding models for H atoms (N–H = 0.88 Å, C–H = 0.95 Å) and anisotropic displacement parameters for Au/P .

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